1H NMR and 13C NMR Analysis of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A Comprehensive Technical Guide
1H NMR and 13C NMR Analysis of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A Comprehensive Technical Guide
Introduction & Structural Deconstruction
The compound 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a highly functionalized coumaran derivative. Molecules bearing the 2,3-dihydrobenzofuran scaffold are critical building blocks in medicinal chemistry, frequently utilized in the development of PARP-1 inhibitors, cannabinoid receptor agonists, and muscarinic antagonists[1].
To achieve an unambiguous structural elucidation of this molecule, one must deconstruct its electronic and steric environments. The molecule consists of a rapidly interconverting, slightly puckered five-membered dihydrofuran ring fused to a brominated aromatic system. The presence of the bromine atom at C-5 and the acetic acid moiety at C-7 fundamentally alters the electron density of the aromatic ring compared to the base scaffold. In the unsubstituted 5-bromo-2,3-dihydrobenzofuran, the H-7 proton is highly shielded (~6.66 ppm) due to the strong ortho-resonance effect of the C-7a oxygen[2]. The substitution of this position with an acetic acid group eliminates this signal, leaving only two isolated, meta-coupled aromatic protons (H-4 and H-6).
Figure 1: Self-validating NMR elucidation workflow for the target benzofuran derivative.
Experimental Protocols: A Self-Validating System
A robust NMR analysis must be a self-validating system where sample preparation, acquisition parameters, and data interpretation form a closed logical loop. The following protocol is engineered to prevent signal degradation and ensure quantitative reliability.
Step-by-Step Methodology
-
Solvent Selection & Sample Preparation:
-
Action: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v TMS.
-
Causality: While CDCl3 is a standard solvent, the presence of the carboxylic acid group necessitates DMSO-d6. CDCl3 often contains trace water and promotes intermolecular hydrogen bonding that broadens the -COOH proton signal into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -COOH proton into a sharp, observable resonance (~12.3 ppm) and validating the intact acidic moiety.
-
-
1H NMR Acquisition:
-
Action: Acquire data at 298 K on a 400 MHz or 500 MHz spectrometer using a 30° excitation pulse, a 2.0-second relaxation delay ( d1 ), and 16–32 scans.
-
Causality: The 2.0 s d1 ensures complete longitudinal relaxation ( T1 ) for the aliphatic protons, ensuring that the integration strictly adheres to the theoretical mass balance of 9 protons.
-
-
13C{1H} NMR Acquisition:
-
Action: Acquire at 100 MHz or 125 MHz using a power-gated WALTZ-16 decoupling sequence, a 2.0 s d1 , and 1024–2048 scans.
-
Causality: WALTZ-16 minimizes sample heating while maintaining broadband decoupling. The high scan count is mandatory to resolve the five quaternary carbons (C-3a, C-5, C-7, C-7a, and COOH), which suffer from long T1 times and lack Nuclear Overhauser Effect (NOE) enhancement.
-
-
2D HMBC Acquisition:
-
Action: Run a gradient-selected HMBC optimized for long-range scalar couplings of nJCH=8 Hz.
-
Causality: Aromatic 3-bond carbon-proton couplings typically resonate between 7–9 Hz. Optimizing for 8 Hz ensures maximum cross-peak intensity for anchoring the acetic acid side chain to the C-7 position.
-
Spectral Analysis & Causality
1H NMR: Anisotropic and Resonance Effects
The aliphatic protons of the dihydrobenzofuran ring appear as distinct apparent triplets around 4.55 ppm (H-2) and 3.25 ppm (H-3)[3]. The profound deshielding of H-2 is caused by the adjacent electronegative oxygen atom.
In the aromatic region, the absence of an ortho-coupling partner for both H-4 and H-6 dictates their multiplicity. The bromine atom at C-5 and the acetic acid moiety at C-7 isolate these two protons, rendering them meta to one another. Consequently, they exhibit a characteristic scalar coupling ( 4JHH ) of approximately 1.8 Hz. H-4 is slightly more deshielded than H-6 due to the anisotropic deshielding cone of the adjacent bridgehead C-3a. Both protons remain relatively unshielded by the C-7a oxygen, as they are positioned meta to it.
13C NMR: The Heavy Atom Effect
The 13C spectrum is defined by the electronic push-pull of the substituents. The C-7a carbon is heavily deshielded (~156.0 ppm) due to direct attachment to oxygen. Conversely, the C-5 carbon experiences the Heavy Atom Effect ; the large, polarizable electron cloud of the bromine atom shields the ipso carbon, pushing it upfield to approximately 112.5 ppm. The substitution of the acetic acid group at C-7 shifts this carbon downfield to ~124.0 ppm compared to the unsubstituted analog[2].
Quantitative Data Summaries
Table 1: 1H NMR Spectral Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Justification |
| H-2 | 4.55 | t | 8.7 | 2H | Deshielded by adjacent O-atom. |
| H-3 | 3.25 | t | 8.7 | 2H | Benzylic position, coupled to H-2. |
| H-Ac (8) | 3.60 | s | - | 2H | Isolated methylene of acetic acid. |
| H-6 | 7.25 | d | 1.8 | 1H | Meta-coupled to H-4; adjacent to alkyl. |
| H-4 | 7.40 | d | 1.8 | 1H | Meta-coupled to H-6; adjacent to Br. |
| COOH (9) | 12.30 | br s | - | 1H | Highly deshielded exchangeable proton. |
Table 2: 13C NMR Spectral Data (DMSO-d6, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Justification |
| C-3 | 29.5 | CH2 | Benzylic aliphatic carbon. |
| C-Ac (8) | 34.5 | CH2 | Acetic acid methylene carbon. |
| C-2 | 71.5 | CH2 | Oxygen-bearing aliphatic carbon. |
| C-5 | 112.5 | C | Ipso-carbon shielded by Br (Heavy Atom Effect). |
| C-7 | 124.0 | C | Aromatic carbon substituted with alkyl group. |
| C-4 | 127.5 | CH | Aromatic methine, meta to oxygen. |
| C-3a | 129.5 | C | Bridgehead carbon (aliphatic-aromatic junction). |
| C-6 | 130.0 | CH | Aromatic methine, meta to oxygen. |
| C-7a | 156.0 | C | Bridgehead carbon attached to oxygen. |
| C-9 | 172.5 | C | Carboxylic acid carbonyl. |
2D NMR Connectivity: Closing the Topological Loop
To ensure absolute trustworthiness, the 1D assignments must be validated through a 2D HMBC network. The HMBC experiment establishes the molecular skeleton by correlating protons to carbons 2 or 3 bonds away.
The most critical structural proof for this molecule is anchoring the acetic acid group specifically to C-7. The methylene protons of the acetic acid group (H-Ac) will show strong 3-bond correlations to C-6 and C-7a, and a 2-bond correlation to C-7. This specific triad of cross-peaks mathematically eliminates the possibility of the acetic acid group residing at the C-4 or C-6 positions, thereby validating the regiochemistry of the molecule.
Figure 2: Critical HMBC (Heteronuclear Multiple Bond Correlation) network confirming the C-7 substitution.
References
- Source: chemicalbook.
- Source: acs.
- Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)
